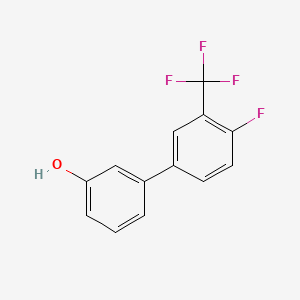

3-(4-Fluoro-3-trifluoromethylphenyl)phenol

Descripción

Significance of Fluorine and Trifluoromethyl Groups in Chemical Research

The trifluoromethyl group is a particularly influential substituent. It is strongly electron-withdrawing and highly lipophilic, properties that can enhance a molecule's binding affinity to biological targets. rsc.org The -CF3 group is often used as a bioisostere for other groups like methyl or chloro, allowing for the fine-tuning of a compound's steric and electronic profile to improve its efficacy and pharmacokinetic properties. Its incorporation can lead to increased metabolic stability and bioavailability.

Overview of Phenolic Biphenyl (B1667301) Scaffolds in Academic Contexts

The phenolic biphenyl scaffold is a privileged structure in chemical research, appearing in a wide range of biologically active compounds and functional materials. The phenol (B47542) group can act as a hydrogen bond donor and acceptor, a crucial feature for molecular recognition at biological targets. Biphenyl systems themselves are found in numerous natural products and are utilized as ligands in catalysis and as components of advanced materials. acs.org The rotational flexibility around the biphenyl bond allows these molecules to adopt specific conformations, which can be critical for their function. The combination of a phenolic hydroxyl group and a biphenyl core creates a versatile platform for designing molecules with tailored properties.

Research Landscape of 3-(4-Fluoro-3-trifluoromethylphenyl)phenol and Related Analogs

Direct and extensive research specifically on This compound is limited in publicly available scientific literature. However, the research landscape of its close structural analogs and isomers is rich and provides a strong indication of its potential areas of interest and application.

A significant body of research exists for the isomeric compound, 4-Fluoro-3-(trifluoromethyl)phenol . This compound is recognized as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com Its applications are noted in the development of anti-inflammatory and antimicrobial agents, as well as in the creation of advanced materials like coatings and polymers due to its enhanced chemical resistance and durability. chemimpex.com Patents describe methods for its synthesis, often starting from 4-fluoro-3-trifluoromethylaniline, highlighting its industrial relevance as a building block for more complex molecules, including herbicides. google.comgoogle.com

The broader family of fluorinated biphenyl compounds is an area of active investigation. Research into these compounds often focuses on their synthesis via metal-catalyzed cross-coupling reactions and their potential applications in medicinal chemistry and materials science. acs.org The introduction of fluorine and trifluoromethyl groups onto the biphenyl scaffold is a strategy employed to enhance the biological activity and metabolic stability of drug candidates. For instance, fluorinated biphenyl-diarylpyrimidines have been developed as highly potent non-nucleoside reverse transcriptase inhibitors with improved safety profiles.

Furthermore, studies on other substituted trifluoromethylphenols reveal their importance as building blocks for pharmaceuticals and agrochemicals. rsc.org The electronic properties imparted by the trifluoromethyl group are a key area of study, particularly its influence on the acidity of the phenolic proton and the reactivity of the molecule. rsc.org

While specific data for this compound is scarce, the extensive research on its isomers and related fluorinated biphenyl phenols underscores the scientific interest in this class of compounds. The unique substitution pattern of this compound, with its specific arrangement of fluorine and trifluoromethyl groups, would likely impart distinct electronic and conformational properties, making it a potentially valuable, albeit currently under-explored, compound in chemical synthesis and discovery.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-[4-fluoro-3-(trifluoromethyl)phenyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F4O/c14-12-5-4-9(7-11(12)13(15,16)17)8-2-1-3-10(18)6-8/h1-7,18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVDYXDCKIVGIKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=CC(=C(C=C2)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20683612 | |

| Record name | 4'-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20683612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261889-86-4 | |

| Record name | 4'-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20683612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 4 Fluoro 3 Trifluoromethylphenyl Phenol

Retrosynthetic Strategies for Biphenyl (B1667301) Phenol (B47542) Construction

A logical retrosynthetic analysis of 3-(4-Fluoro-3-trifluoromethylphenyl)phenol (I) involves disconnection of the central carbon-carbon bond of the biphenyl core. This leads to two primary aryl synthons. A key consideration in this disconnection is the management of the phenolic hydroxyl group. It is often advantageous to protect the phenol as a more robust functional group, such as a methyl ether, during the bond-forming reactions to prevent side reactions.

Therefore, a more practical precursor is the corresponding methyl ether, 3-methoxy-1-(4-fluoro-3-trifluoromethylphenyl)benzene (II). Cleavage of the aryl-aryl bond in II suggests two main retrosynthetic pathways:

Pathway A: Disconnection leads to a halo-substituted fluoro-trifluoromethylbenzene derivative (e.g., 1-bromo-4-fluoro-3-(trifluoromethyl)benzene, III) and a 3-methoxyphenyl (B12655295) organometallic reagent (IV), such as a boronic acid or its ester.

Pathway B: Alternatively, disconnection can involve a 3-methoxyphenyl halide (V) and an organometallic reagent derived from 4-fluoro-3-(trifluoromethyl)benzene (VI).

Following the successful construction of the biphenyl ether II, a final demethylation step would yield the target phenol I. This protection-coupling-deprotection sequence is a common and effective strategy in the synthesis of functionalized biphenyls.

Cross-Coupling Approaches for Aryl-Aryl Bond Formation

The formation of the aryl-aryl bond is the cornerstone of this synthesis. Modern palladium- and copper-catalyzed cross-coupling reactions provide a powerful and versatile toolkit for this transformation.

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling is one of the most widely employed methods for C-C bond formation due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids. libretexts.org The general mechanism involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by transmetalation with an organoboron species and subsequent reductive elimination to afford the biaryl product and regenerate the palladium(0) catalyst. libretexts.org

For the synthesis of this compound, a plausible Suzuki-Miyaura coupling would involve the reaction of 1-bromo-4-fluoro-3-(trifluoromethyl)benzene with 3-methoxyphenylboronic acid. The resulting 3-methoxy-4'-(trifluoromethyl)-3'-fluorobiphenyl would then be demethylated to the final product. The use of 3-hydroxyphenylboronic acid is also feasible, though protection of the hydroxyl group is often preferred to avoid potential complications. researchgate.net

| Reactant A | Reactant B | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1-Bromo-4-fluoro-3-(trifluoromethyl)benzene | 3-Methoxyphenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 100 | High | Inferred from ugr.esarkat-usa.org |

| 4-Bromo-1-fluoro-2-(trifluoromethyl)benzene | 3-Hydroxyphenylboronic acid | Pd(dppf)Cl₂ | - | K₂CO₃ | THF/H₂O | 67 | Moderate-High | Inferred from researchgate.net |

| 1-Chloro-4-fluoro-3-(trifluoromethyl)benzene | 3-Methoxyphenylboronic acid | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 110 | High | Inferred from nih.gov |

Other Palladium-Catalyzed Cross-Coupling Reactions

While the Suzuki-Miyaura coupling is prominent, other palladium-catalyzed reactions offer alternative routes.

Stille Coupling: This reaction pairs an organotin reagent with an organic halide. For instance, the coupling of 1-bromo-4-fluoro-3-(trifluoromethyl)benzene with (3-methoxyphenyl)tributylstannane could be employed. A significant drawback of the Stille coupling is the toxicity of the organotin reagents and byproducts. nih.gov

Hiyama Coupling: The Hiyama coupling utilizes organosilanes, which are less toxic and more stable than their organotin counterparts. organic-chemistry.org The reaction of an aryl halide with an aryltrifluorosilane, activated by a fluoride (B91410) source, can efficiently form biaryl compounds. nih.gov

Negishi Coupling: This method involves the use of organozinc reagents, which are generally more reactive than organoboranes or organosilanes.

| Coupling Reaction | Aryl Halide | Organometallic Reagent | Catalyst | Additive/Base | Solvent | Reference |

| Stille | 1-Bromo-4-fluoro-3-(trifluoromethyl)benzene | (3-Methoxyphenyl)tributylstannane | Pd(PPh₃)₄ | LiCl | Toluene | Inferred from nih.gov |

| Hiyama | 1-Chloro-4-fluoro-3-(trifluoromethyl)benzene | 3-Methoxyphenyltrifluorosilane | Pd(OAc)₂/XPhos | TBAF | t-BuOH | Inferred from nih.gov |

Copper-Catalyzed Coupling Methods

The Ullmann condensation, a classical copper-catalyzed reaction, can be used to form aryl-aryl bonds, particularly when constructing diaryl ethers. While less common for direct aryl-aryl coupling in modern synthesis compared to palladium-catalyzed methods, copper catalysis remains relevant, especially in specific industrial applications.

Functional Group Interconversions and Precursor Chemistry

Hydrolysis of Diazonium Salts for Phenol Formation

An alternative and powerful strategy for the synthesis of phenols involves the hydrolysis of diazonium salts. This method is particularly useful for introducing a hydroxyl group onto an aromatic ring that is already appropriately substituted. In the context of synthesizing a precursor for the target molecule, 4-fluoro-3-trifluoromethylphenol can be prepared from 4-fluoro-3-trifluoromethylaniline.

The process involves the diazotization of the aniline (B41778) derivative with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like sulfuric acid) at low temperatures (0-10 °C) to form a diazonium salt. rsc.org This intermediate is often unstable and is typically used immediately. The subsequent hydrolysis of the diazonium salt, often facilitated by heating in an aqueous acidic solution, yields the corresponding phenol with the evolution of nitrogen gas. rsc.org The efficiency of this hydrolysis can be improved by the addition of copper sulfate.

| Starting Material | Reagents | Intermediate | Hydrolysis Conditions | Product | Yield (%) | Reference |

| 4-Fluoro-3-trifluoromethylaniline | 1. NaNO₂, H₂SO₄, H₂O, 0-10°C | 4-Fluoro-3-trifluoromethylbenzenediazonium salt | 2. CuSO₄, Toluene, 75-85°C | 4-Fluoro-3-trifluoromethylphenol | ~61 |

Synthesis via Organoboron Reagents

The construction of the carbon-carbon bond between the two aromatic rings in this compound is effectively achieved using palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. libretexts.org This method involves the reaction of an organoboron reagent with an organohalide. libretexts.org For the synthesis of the target compound, this typically involves the coupling of a substituted phenylboronic acid with a halogenated benzene (B151609) derivative.

A primary pathway involves the reaction between 3-hydroxyphenylboronic acid and an appropriate halo-aromatic compound such as 1-bromo-4-fluoro-2-(trifluoromethyl)benzene . The general catalytic cycle for this transformation proceeds through three key steps: oxidative addition of the aryl halide to a Palladium(0) complex, transmetalation with the organoborane in the presence of a base, and finally, reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.org

The reaction is generally represented as follows:

Condensation Reactions for Phenol Ring Formation

While cross-coupling reactions are common for forming the biaryl bond, alternative strategies can involve the construction of one of the phenol rings through condensation reactions. For instance, a substituted tetralone skeleton can be constructed via a Knoevenagel condensation followed by intramolecular cyclization. mdpi.com While not a direct synthesis of the target compound, this methodology illustrates the principle of building a phenolic ring system from acyclic or different cyclic precursors.

In a hypothetical application to the target molecule, a precursor containing the 4-fluoro-3-trifluoromethylphenyl group could be reacted with a suitable partner to form the second phenolic ring. However, the more direct and widely documented approach for this specific biaryl phenol remains the coupling of two pre-functionalized aromatic rings.

Another relevant method, though not a condensation for ring formation, is the synthesis of a substituted phenol from an aniline derivative. For example, 4-fluoro-3-trifluoromethylphenol can be synthesized from 4-fluoro-3-trifluoromethylaniline via a diazotization reaction followed by hydrolysis. google.comgoogle.com This process involves converting the aniline into a diazonium salt, which is then hydrolyzed to the corresponding phenol. google.com This highlights a method for generating the phenol functionality on a pre-existing fluorinated and trifluoromethylated ring.

Multi-Step Synthesis Pathways from Simpler Precursors

The industrial-scale production of this compound relies on multi-step pathways starting from readily available and simpler chemical precursors. These pathways are designed for efficiency, scalability, and cost-effectiveness.

A logical multi-step synthesis would begin with the separate preparation of the two key aromatic fragments.

Pathway for Fragment 1: 1-bromo-4-fluoro-2-(trifluoromethyl)benzene

Starting Material: A common starting point could be a compound like 4-fluoronitrobenzene.

Bromination: This substrate can be brominated to produce 3-bromo-4-fluoronitrobenzene. researchgate.net

Further Modification: The nitro group can then be modified if necessary for subsequent steps, although the trifluoromethyl group is often introduced at an earlier stage in the synthesis of the aniline precursor.

Pathway for Fragment 2: 3-Hydroxyphenylboronic Acid

Starting Material: A typical precursor is 3-bromophenol (B21344).

Protection: The hydroxyl group may be protected.

Borylation: The protected 3-bromophenol can then be converted into the corresponding boronic acid or boronic ester via lithium-halogen exchange followed by reaction with a trialkyl borate, or through a palladium-catalyzed borylation reaction.

Deprotection: Removal of the protecting group yields 3-hydroxyphenylboronic acid.

Final Coupling Step: The two fragments, 1-bromo-4-fluoro-2-(trifluoromethyl)benzene and 3-hydroxyphenylboronic acid , are then coupled using a Suzuki-Miyaura reaction as described in section 2.3.2 to yield the final product, This compound .

Optimization of Synthetic Conditions

The efficiency and yield of the synthesis, particularly the key cross-coupling step, are highly dependent on the optimization of various reaction parameters.

Catalyst Systems and Ligand Effects

The choice of the palladium catalyst and the associated ligands is critical for a successful Suzuki-Miyaura coupling. While Pd(PPh₃)₄ can be used, modern catalyst systems often employ more sophisticated phosphine (B1218219) ligands that enhance catalyst stability and activity, especially with challenging substrates like electron-deficient or sterically hindered aryl halides.

Research into related cross-coupling reactions, such as the Mizoroki-Heck reaction, demonstrates the importance of the catalyst system. In the synthesis of a related intermediate, palladium(II) acetate (B1210297) (Pd(OAc)₂) was used effectively. nih.govresearchgate.net For Suzuki couplings, ligands like XPhos and tricyclohexylphosphine (B42057) have shown high efficacy in promoting the reaction of complex aryl halides. commonorganicchemistry.com The ligand's role is to stabilize the palladium center, facilitate the oxidative addition, and promote the reductive elimination step.

Table 1: Representative Catalyst Systems for Suzuki-Type Couplings

| Catalyst Precursor | Ligand | Typical Substrates | Reference |

|---|---|---|---|

| Pd₂(dba)₃ | XPhos | Aryl Iodides/Bromides | commonorganicchemistry.com |

| Pd(PPh₃)₄ | Triphenylphosphine | Aryl Iodides/Bromides | commonorganicchemistry.com |

| Pd(OAc)₂ | n/a (often used with other ligands) | Aryl Bromides | nih.govresearchgate.net |

| Pd₂(dba)₃ | Tricyclohexylphosphine | Aryl Bromides | commonorganicchemistry.com |

Solvent Selection and Reaction Temperature Influence

The selection of solvent and the reaction temperature significantly impact the rate, yield, and selectivity of the synthesis. For Suzuki couplings, a variety of solvents can be employed, often as biphasic mixtures with water to dissolve the inorganic base. Common solvents include dioxane, toluene, and dimethylformamide (DMF). commonorganicchemistry.com The choice of solvent can affect the solubility of the reactants and the catalyst, thereby influencing the reaction kinetics.

Temperature plays a crucial role; higher temperatures generally increase the reaction rate but can also lead to catalyst decomposition and the formation of by-products. google.com Optimization studies for phenolic compound extraction have shown that temperature is a significant factor affecting yield. researchgate.net In synthetic reactions, the optimal temperature is a balance between achieving a reasonable reaction rate and maintaining the stability of all components. Microwave-assisted heating has been shown to reduce reaction times significantly without compromising yield or selectivity in some palladium-catalyzed couplings. nih.govresearchgate.netnih.gov

Table 2: Influence of Temperature and Solvent on Related Reactions

| Reaction Type | Solvent | Temperature (°C) | Observation | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Dioxane/H₂O | 120 (Microwave) | Rapid reaction time (10 min) | commonorganicchemistry.com |

| Suzuki Coupling | DMF | 85 | Effective for coupling aryl iodides | commonorganicchemistry.com |

| Mizoroki-Heck | n/a | 90 (Microwave) | Reduced reaction time | nih.gov |

| Hydrolysis | n/a | 200-210 | Optimal range to balance rate and by-product formation | google.com |

Reaction Time and Yield Enhancement

Reaction time is a key variable that must be optimized to maximize yield and throughput while minimizing degradation and by-product formation. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography (GC) is essential to determine the point of maximum conversion. chemicalbook.com For some reactions, a duration of 5 minutes to an hour may be sufficient, while others may require several hours. google.com

In a diazotization-hydrolysis sequence to produce a related phenol, the reaction time for diazotization was typically 0.5 to 3 hours. google.comgoogle.com For Suzuki couplings, microwave irradiation has been shown to drastically shorten reaction times from hours to minutes. commonorganicchemistry.com Yield enhancement can also be achieved by carefully controlling the stoichiometry of the reactants and the concentration of the catalyst and base. In some cases, adding a slight excess of the boronic acid reagent can help drive the reaction to completion. commonorganicchemistry.com

Green Chemistry Principles in Synthesis

As no specific synthesis for this compound is published, a definitive analysis of its adherence to green chemistry principles is not possible. However, we can evaluate the general Suzuki-Miyaura coupling reaction, a likely synthetic route, against these principles.

The twelve principles of green chemistry provide a framework for designing more sustainable chemical processes. The application to a potential synthesis of the target compound would involve:

Prevention: Optimizing the reaction to minimize the generation of waste products, such as biphenyl homocoupling side products.

Less Hazardous Chemical Syntheses: While the target compound and its precursors may have inherent hazards, this principle would guide the selection of the least toxic solvents (e.g., preferring ethanol (B145695) or water over chlorinated solvents) and reagents. The toxicity of palladium catalysts is also a consideration.

Designing Safer Chemicals: This principle relates to the final product's properties, which are outside the scope of synthesis.

Safer Solvents and Auxiliaries: Traditional Suzuki couplings often use organic solvents like toluene or DMF. A greener approach would involve using water, ethanol, or other benign solvents, or minimizing solvent use altogether.

Design for Energy Efficiency: Conducting the reaction at lower temperatures, for example by using a highly active catalyst, would reduce energy consumption. Microwave-assisted synthesis can sometimes reduce reaction times and energy input compared to conventional heating. epa.gov

Use of Renewable Feedstocks: This is challenging for this specific molecule, as the starting materials are derived from petrochemical sources.

Reduce Derivatives: Avoiding protecting groups (e.g., for the phenol) simplifies the synthesis by eliminating protection and deprotection steps, which saves reagents and reduces waste. Direct coupling of 3-bromophenol would be preferable to using a protected version like 1-bromo-3-methoxybenzene.

Catalysis: The Suzuki-Miyaura reaction is catalytic in palladium, which aligns with this principle. Using a highly efficient catalyst with a high turnover number (TON) minimizes the amount of precious metal required. libretexts.org

Design for Degradation: This principle applies to the final product's lifecycle.

Real-time Analysis for Pollution Prevention: In an industrial setting, this would involve monitoring the reaction to prevent runaway reactions or the formation of hazardous byproducts.

Inherently Safer Chemistry for Accident Prevention: This involves choosing less volatile solvents, less reactive reagents, and reaction conditions that are not prone to explosions or other accidents.

Table of Green Chemistry Considerations for a Potential Suzuki Synthesis

| Green Principle | Application to a Potential Suzuki Synthesis |

| Catalysis | Use of high-turnover palladium catalysts to minimize metal waste. |

| Safer Solvents | Development of reaction conditions in water or other green solvents. |

| Reduce Derivatives | Direct use of 3-halophenols instead of protected versions to avoid extra steps. |

| Energy Efficiency | Use of highly active catalyst systems that operate at lower temperatures. |

Ultimately, without a specific, documented process, this analysis remains a general evaluation of the likely synthetic methods.

Chemical Reactivity and Derivatization Strategies

Electrophilic Aromatic Substitution on the Phenolic Moiety

The phenolic ring of 3-(4-Fluoro-3-trifluoromethylphenyl)phenol is activated towards electrophilic aromatic substitution (SEAr) due to the powerful electron-donating effect of the hydroxyl group. quora.comquora.com This hydroxyl group directs incoming electrophiles primarily to the ortho and para positions relative to itself. quora.comquora.com In this specific molecule, the available positions for substitution on the phenolic ring are C2, C4, C5, and C6.

The directing effects of the substituents on the phenolic ring are summarized in the table below:

| Position | Substituent | Directing Effect |

| 1 | -OH | Activating, ortho, para-directing |

| 3 | -C₆H₄(4-F, 3-CF₃) | Weakly activating, ortho, para-directing |

The hydroxyl group is a significantly stronger activating group than the aryl substituent, and therefore, it will predominantly govern the regioselectivity of electrophilic attack. wikipedia.orgbritannica.com The positions ortho (C2, C6) and para (C4) to the hydroxyl group are the most electron-rich and thus the most nucleophilic. quora.comquora.com

However, the bulky 4-fluoro-3-trifluoromethylphenyl group at the C3 position creates considerable steric hindrance at the adjacent C2 and C4 positions. Consequently, electrophilic substitution is most likely to occur at the less sterically hindered C6 position, which is ortho to the hydroxyl group, and the C4 position, which is para to the hydroxyl group. The C5 position, being meta to the strongly activating hydroxyl group, is the least likely site for substitution.

Common electrophilic aromatic substitution reactions applicable to the phenolic moiety include:

Nitration: Reaction with dilute nitric acid would likely yield a mixture of 4-nitro- and 6-nitro-3-(4-fluoro-3-trifluoromethylphenyl)phenol.

Halogenation: Treatment with bromine in a non-polar solvent is expected to produce 4-bromo- and 6-bromo-3-(4-fluoro-3-trifluoromethylphenyl)phenol.

Friedel-Crafts Alkylation and Acylation: These reactions, catalyzed by Lewis acids, would introduce alkyl or acyl groups, again, primarily at the C4 and C6 positions. masterorganicchemistry.comlkouniv.ac.in

Sulfonation: Reaction with fuming sulfuric acid would lead to the formation of the corresponding sulfonic acid derivatives. mlsu.ac.in

Reactions Involving the Trifluoromethylphenyl Ring

The 4-fluoro-3-trifluoromethylphenyl ring is characterized by the presence of two strongly electron-withdrawing groups: a fluorine atom and a trifluoromethyl (CF₃) group. core.ac.uk This electronic feature makes the ring electron-deficient and susceptible to specific types of chemical transformations that are different from those of the electron-rich phenolic ring.

Nucleophilic Aromatic Substitution (if applicable)

Nucleophilic aromatic substitution (SNAr) is a highly relevant reaction for the trifluoromethylphenyl ring of this compound. core.ac.ukharvard.edu The presence of the strongly electron-withdrawing trifluoromethyl group ortho to the fluorine atom activates the C-F bond towards nucleophilic attack. nih.gov The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, which is stabilized by the electron-withdrawing substituents. harvard.edu

A variety of nucleophiles can be employed to displace the fluoride (B91410) ion, leading to a wide range of derivatives. The general reaction scheme is as follows:

Reaction of this compound with a generic nucleophile (Nu⁻)

| Nucleophile (Nu⁻) | Reagent Example | Product Type |

| Hydroxide | Sodium hydroxide (NaOH) | Phenol (B47542) derivative |

| Alkoxide | Sodium methoxide (NaOCH₃) | Aryl ether |

| Amine | Ammonia (NH₃), primary/secondary amines | Aniline (B41778) derivative |

| Thiolate | Sodium thiophenoxide (NaSPh) | Thioether |

The reaction conditions for SNAr typically involve polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), and may require elevated temperatures to proceed at a reasonable rate. rsc.org

Functionalization of the Fluorine and Trifluoromethyl Groups

Direct functionalization of the C-F bond and the trifluoromethyl group is a challenging yet rapidly evolving area of organofluorine chemistry. rsc.orgresearchgate.net These transformations offer pathways to novel molecular architectures.

C-F Bond Functionalization: While the fluorine atom is an excellent leaving group in SNAr reactions, its direct conversion to other functional groups via C-F activation is also possible, often employing transition metal catalysis. rsc.org These methods are less common but provide alternative strategies for derivatization.

Trifluoromethyl Group Functionalization: The CF₃ group is generally considered to be chemically robust. However, under specific conditions, it can undergo transformations. tcichemicals.comnih.gov

Partial or Complete Hydrolysis: In the presence of strong acids or bases at high temperatures, the CF₃ group can be hydrolyzed to a carboxylic acid group (-COOH). nih.gov

Reductive Defluorination: Recent advances have enabled the selective reduction of a C-F bond within a CF₃ group to afford a difluoromethyl (CF₂H) group, which can have significantly different biological properties. rsc.org

Conversion to other functional groups: There are emerging methods for the conversion of the CF₃ group into other functionalities, such as dithiocarboxylates, which can serve as versatile synthetic handles. researchgate.net

Modifications of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a primary site for a variety of chemical modifications, allowing for the synthesis of a wide array of derivatives with altered physicochemical properties.

Etherification and Esterification Reactions

Etherification: The synthesis of aryl ethers from the phenolic hydroxyl group is a common transformation. The Williamson ether synthesis and its variations are widely employed for this purpose. google.comorganic-chemistry.org This involves the deprotonation of the phenol with a base to form the more nucleophilic phenoxide, which then reacts with an alkyl halide or other electrophile. Given the potential for steric hindrance from the adjacent aryl group, more robust methods, such as those employing microwave irradiation or specialized catalysts, may be beneficial for achieving high yields, especially with bulky alkylating agents. nih.govresearchgate.net

Esterification: Phenolic esters are readily prepared by reacting the phenol with a carboxylic acid, acid chloride, or acid anhydride. chemguide.co.ukorganic-chemistry.org The Fischer esterification, which involves heating the phenol with a carboxylic acid in the presence of a strong acid catalyst, is a classic method. cerritos.edustudy.com Alternatively, for a more rapid and often higher-yielding reaction, an acid chloride or anhydride can be used, typically in the presence of a base like pyridine or triethylamine to neutralize the acidic byproduct. youtube.com

| Reaction | Reagents | Product |

| Etherification | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃) | Aryl ether |

| Esterification | Acid chloride (e.g., CH₃COCl), Base (e.g., Pyridine) | Phenolic ester |

Oxidation Pathways

The phenolic moiety is susceptible to oxidation, and the outcome of the reaction is highly dependent on the oxidizing agent used.

Quinone Formation: Strong oxidizing agents, such as chromic acid or Fremy's salt, can oxidize the phenol to a quinone. However, for 3-substituted phenols, this can lead to a mixture of products or polymerization.

Oxidative Coupling: One-electron oxidizing agents, like iron(III) chloride (FeCl₃), can promote the oxidative coupling of phenols. In the case of this compound, this could lead to the formation of dimeric or polymeric structures through C-C or C-O bond formation.

Dearomatization: Certain hypervalent iodine reagents can lead to oxidative dearomatization of phenols, providing access to cyclohexadienone structures which are valuable synthetic intermediates.

The specific oxidation pathway for this complex biphenyl (B1667301) phenol would need to be determined experimentally, as the electronic and steric properties of the 4-fluoro-3-trifluoromethylphenyl substituent would significantly influence the reaction's course.

Synthesis of Structural Analogs for Mechanistic Probing

Variation of Substituents on Both Phenyl Rings

Systematic variation of substituents on both the phenol-bearing ring and the 4-fluoro-3-trifluoromethylphenyl ring is a key strategy to explore the chemical space around the parent molecule. These modifications can influence the compound's electronic properties, lipophilicity, steric profile, and hydrogen bonding capabilities, all of which can impact its interaction with biological targets.

Research in related biphenyl systems has demonstrated that the nature and position of substituents play a critical role in determining biological activity. For instance, in a series of 3-arylisoquinolines, diverse substitutions on the aryl ring led to a broad spectrum of antitumor activity nih.gov. Similarly, studies on 3-aryl substituted xanthone derivatives as tyrosinase inhibitors revealed that the introduction of specific hydroxyl groups on the 3-aromatic ring was beneficial for enhancing inhibitory potency nih.gov.

While specific data on the systematic substitution of this compound is not extensively available in the public domain, general principles of medicinal chemistry suggest that the following modifications could be explored to probe mechanistic interactions:

On the phenol-bearing ring:

Introduction of small alkyl groups (e.g., methyl, ethyl) to probe steric tolerance.

Addition of electron-donating groups (e.g., methoxy, amino) or electron-withdrawing groups (e.g., nitro, cyano) to modulate the acidity of the phenol and the ring's electronic character.

Varying the position of these substituents (ortho, meta, para to the hydroxyl group) to investigate positional effects.

On the 4-fluoro-3-trifluoromethylphenyl ring:

Replacement of the fluorine atom with other halogens (Cl, Br) to assess the impact of halogen bonding and electronic effects.

Modification of the trifluoromethyl group to other electron-withdrawing moieties to understand the role of this specific group.

Introduction of additional substituents to explore further SAR.

The synthesis of such analogs would likely involve standard cross-coupling methodologies, such as Suzuki or Stille coupling, between appropriately substituted phenylboronic acids (or esters) and phenyl halides.

Table 1: Hypothetical Analogs of this compound with Varied Substituents

| R1 (on Phenol Ring) | R2 (on Fluoro-Trifluoromethylphenyl Ring) | Rationale for Synthesis |

| 2-Methyl | H | Investigate steric effects near the biphenyl linkage. |

| 4-Methoxy | H | Probe the effect of an electron-donating group on the phenol ring. |

| 5-Nitro | H | Assess the impact of a strong electron-withdrawing group. |

| H | 2-Chloro | Evaluate the influence of an additional halogen substituent. |

| H | 5-Methyl | Explore steric and electronic effects on the second ring. |

Isosteric Replacements

Isosteric and bioisosteric replacements are fundamental strategies in drug design aimed at improving a molecule's physicochemical and pharmacological properties while retaining its essential binding interactions. For this compound, the phenolic hydroxyl group is a primary target for isosteric replacement due to its potential for rapid metabolism (e.g., glucuronidation) and its role as a hydrogen bond donor and acceptor researchgate.net.

A variety of functional groups can serve as bioisosteres for a phenol, each offering a unique set of properties. The choice of a specific isostere depends on the desired modulation of acidity, hydrogen bonding capacity, lipophilicity, and metabolic stability researchgate.net.

Common isosteric replacements for the phenol group include:

Hydroxamic acids, N-acylsulfonamides, and tetrazoles: These acidic groups can mimic the acidic nature of the phenol and its ability to act as a hydrogen bond donor.

Heterocyclic rings: A wide range of five- and six-membered heterocycles, such as indazoles, benzimidazolones, and pyridones, can act as phenol surrogates, offering different hydrogen bonding patterns and physicochemical properties researchgate.net. For example, a pyrazole ring has been successfully used to replace a phenol group in the design of allosteric EGFR kinase inhibitors blumberginstitute.org.

Fluorinated moieties: The difluoromethyl (CF2H) group has been proposed as a bioisosteric replacement for the phenol group, as it can act as a similar hydrogen bond donor cambridgemedchemconsulting.com.

The synthesis of these isosteric analogs would require multi-step synthetic sequences, often starting from precursors where the phenol is replaced by a suitable functional group for elaboration into the desired isostere.

Table 2: Potential Isosteric Replacements for the Phenolic Hydroxyl Group

| Isosteric Replacement | Potential Advantages |

| Indazole | Can act as a hydrogen bond donor and acceptor; may improve metabolic stability. |

| Benzimidazolone | Mimics the hydrogen bonding properties of phenol; often enhances potency and selectivity. |

| Tetrazole | Acts as an acidic mimic of the phenol. |

| Difluoromethyl (CF2H) | Can serve as a hydrogen bond donor with altered electronic properties. |

Linker Modifications in Biphenyl Scaffolds

Linker strategies in biphenyl-like scaffolds can be broadly categorized:

Short, rigid linkers: Introduction of short, rigid linkers such as an ether (-O-), methylene (-CH2-), or carbonyl (-CO-) bridge can lock the conformation of the two phenyl rings, potentially leading to increased potency and selectivity.

Flexible linkers: Longer, more flexible linkers, such as alkyl chains or polyethylene glycol (PEG) units, can be used to span greater distances between binding pockets on a target protein. The length and composition of these linkers can be systematically varied to optimize binding affinity acs.org.

Heterocyclic linkers: Incorporating heterocyclic rings as part of the linker can introduce specific geometric constraints and additional hydrogen bonding opportunities.

The synthesis of analogs with modified linkers would typically involve the coupling of two appropriately functionalized phenyl precursors. For example, an ether linkage could be formed via a Williamson ether synthesis, while a carbon-based linker might be installed through cross-coupling reactions followed by reduction or other functional group manipulations.

Table 3: Examples of Linker Modifications in Biphenyl Scaffolds

| Linker Type | Example | Potential Impact on Scaffold |

| Ether | -O- | Constrains dihedral angle, introduces a hydrogen bond acceptor. |

| Methylene | -CH2- | Provides some flexibility while maintaining a defined spatial relationship. |

| Alkyl Chain | -(CH2)n- | Increases flexibility and distance between the phenyl rings. |

| Amide | -CONH- | Introduces a rigid, planar unit with hydrogen bonding capabilities. |

Advanced Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, it is possible to map out the precise arrangement and chemical environment of atoms within a molecule.

One-dimensional NMR spectroscopy provides fundamental information for structural verification. For 3-(4-fluoro-3-trifluoromethylphenyl)phenol, each type of NMR experiment (¹H, ¹³C, and ¹⁹F) offers unique and complementary data.

¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region, corresponding to the seven protons on the two phenyl rings, in addition to the phenolic hydroxyl proton. The signals for the protons on the hydroxyphenyl ring would typically appear more upfield compared to those on the fluorinated ring, which is substituted with electron-withdrawing groups. Based on data from analogous compounds like 4-fluoro-3-(trifluoromethyl)aniline, the protons on the 4-fluoro-3-(trifluoromethyl)phenyl moiety are expected in the range of δ 6.7-7.0 ppm. chemicalbook.com The phenolic -OH proton will appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum will provide evidence for all 13 carbon atoms in the molecule. Due to the lack of symmetry, 13 distinct signals are expected. Key features would include the carbon bearing the trifluoromethyl group (-CF₃), which will appear as a quartet due to coupling with the three fluorine atoms (¹JCF). rsc.orgrsc.org Similarly, the carbon atom bonded to the fluorine will exhibit a large one-bond coupling (¹JCF), appearing as a doublet. The carbon attached to the hydroxyl group will be observed around δ 155-160 ppm. Data for the 4-fluoro-3-(trifluoromethyl)phenyl group can be inferred from related structures. chemicalbook.com

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a crucial tool. The spectrum is expected to show two distinct signals. wikipedia.org The trifluoromethyl group (-CF₃) should appear as a singlet in a typical range of -60 to -65 ppm, referenced against CFCl₃. rsc.orgrsc.org The single fluorine atom on the aromatic ring will appear as a multiplet due to coupling with neighboring protons (³JFH and ⁴JFH), at a chemical shift characteristic for aryl fluorides, generally between -100 and -140 ppm. azom.com

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling Constants (J, Hz) |

| ¹H NMR | ||

| Ar-H | ~ 6.8 - 7.8 | m (complex multiplets) |

| OH | Variable | br s (broad singlet) |

| ¹³C NMR | ||

| C-OH | ~ 155 - 160 | s |

| C-F | ~ 158 - 162 | d, ¹JCF ≈ 240-250 Hz |

| C-CF₃ | ~ 125 - 130 | q, ²JCF ≈ 30-35 Hz |

| CF₃ | ~ 123 - 125 | q, ¹JCF ≈ 270-275 Hz |

| Ar-C | ~ 115 - 145 | Various multiplicities due to C-F and C-H coupling |

| ¹⁹F NMR | ||

| -CF₃ | ~ -63 | s |

| Ar-F | ~ -110 | m |

While 1D NMR suggests a structure, 2D NMR experiments are essential to unambiguously establish atomic connectivity, especially in complex systems with overlapping signals.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons on each of the aromatic rings, allowing for the assignment of protons within each spin system. However, it would not show correlations between the two rings.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached (one-bond ¹JCH coupling). This allows for the definitive assignment of carbon signals for all protonated carbons in the molecule by linking the known ¹H assignments to the ¹³C spectrum.

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical aspect of solid-state chemistry. Solid-State NMR (ssNMR) is a powerful, non-destructive technique for identifying and characterizing polymorphs. irispublishers.comdur.ac.uk Different crystal packing arrangements in polymorphs lead to distinct local electronic environments for the nuclei. These differences are manifested in the ssNMR spectra as changes in chemical shifts, the observation of non-equivalent signals for atoms that are equivalent in solution, and different relaxation times. dur.ac.uk

For this compound, ¹³C and ¹⁹F ssNMR would be particularly informative. nih.gov ¹⁹F ssNMR is highly sensitive and benefits from the large chemical shift anisotropy of the fluorine nucleus, making it an excellent probe for detecting subtle changes in the solid-state environment. nih.govresearchgate.net While no specific studies on the polymorphism of this compound were identified, ssNMR remains a highly applicable technique should different crystalline forms of the material be discovered.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

HRMS provides the exact mass of a molecule with high precision, which allows for the determination of its elemental formula. When coupled with fragmentation techniques, it offers invaluable structural information.

High-Resolution Mass Spectrometry is used to determine the elemental composition of the parent molecule. For a compound with the formula C₁₃H₈F₄O, the calculated monoisotopic mass is 256.0511 g/mol .

Electrospray Ionization (ESI-MS): This is a soft ionization technique ideal for polar molecules like phenols. In negative ion mode, this compound is expected to readily lose the acidic phenolic proton to form a highly stable [M-H]⁻ ion at an m/z of 255.0438. nih.gov This would be the base peak in the spectrum. In positive ion mode, adducts such as [M+Na]⁺ or [M+K]⁺ might be observed.

MALDI-MS: While more commonly used for large biomolecules, MALDI can be used for small molecules. The compound would be co-crystallized with a suitable matrix and ionized by a laser. The primary ion observed would likely be the protonated molecule [M+H]⁺ or cation adducts.

Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural elucidation where a specific precursor ion (e.g., the [M-H]⁻ ion) is selected, fragmented, and the resulting product ions are analyzed. wikipedia.orgyoutube.com The fragmentation pattern serves as a structural fingerprint. The fragmentation of fluorinated aromatic compounds can proceed through several characteristic pathways. researchgate.net

For the [M-H]⁻ ion of this compound, collision-induced dissociation (CID) would likely induce the following fragmentation mechanisms:

Loss of HF: A common pathway for fluorinated compounds.

Loss of CO: Characteristic loss from a phenoxide ion.

Cleavage involving the CF₃ group: Loss of radicals such as ·CF₃ or neutral fragments like CF₂.

These fragmentation pathways provide conclusive evidence for the presence and location of the various functional groups within the molecule.

Predicted MS/MS Fragmentation Data for this compound

| Ion Type | m/z (calculated) | Proposed Structure / Neutral Loss |

| Precursor Ion | 255.0438 | [M-H]⁻ |

| Product Ion 1 | 235.0332 | [M-H - HF]⁻ |

| Product Ion 2 | 227.0489 | [M-H - CO]⁻ |

| Product Ion 3 | 186.0480 | [M-H - CF₃]⁻ |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational modes. For this compound, the spectra would be dominated by vibrations associated with the phenolic hydroxyl group, the carbon-fluorine bonds, the trifluoromethyl group, and the aromatic rings.

In an FT-IR spectrum of this compound, a broad absorption band would be anticipated in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The broadness of this peak is due to intermolecular hydrogen bonding. Aromatic C-H stretching vibrations would appear as a series of weaker bands above 3000 cm⁻¹.

The presence of the trifluoromethyl (-CF₃) group would give rise to strong absorption bands, typically in the 1100-1400 cm⁻¹ region, corresponding to the C-F stretching modes. The C-F stretching vibration from the fluorine atom attached to the phenyl ring is expected in the 1000-1100 cm⁻¹ range. The C-O stretching of the phenol (B47542) group would likely be observed around 1200-1260 cm⁻¹.

The aromatic C=C stretching vibrations within the two phenyl rings would produce a set of characteristic peaks in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations would be visible in the 650-900 cm⁻¹ range, and their specific positions could offer clues about the substitution pattern of the aromatic rings.

Raman spectroscopy would provide complementary information. The aromatic ring vibrations, particularly the symmetric "ring breathing" modes, are expected to show strong Raman scattering signals. The C-F and -CF₃ group vibrations would also be Raman active.

Expected Vibrational Frequencies for this compound

| Functional Group | Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Phenolic O-H | Stretching | 3200-3600 (broad) |

| Aromatic C-H | Stretching | >3000 |

| Trifluoromethyl (-CF₃) | C-F Stretching | 1100-1400 (strong) |

| Aryl C-F | C-F Stretching | 1000-1100 |

| Phenolic C-O | Stretching | 1200-1260 |

| Aromatic C=C | Ring Stretching | 1450-1600 |

| Aromatic C-H | Out-of-plane Bending | 650-900 |

Electronic Spectroscopy (UV-Vis and Fluorescence) and Photophysical Properties

Electronic spectroscopy provides insights into the electronic transitions within a molecule upon absorption of ultraviolet (UV) or visible light.

Absorption and Emission Characteristics

The UV-Vis absorption spectrum of this compound is expected to be characterized by absorptions typical of substituted benzene (B151609) derivatives. The primary absorption bands would arise from π → π* transitions within the phenyl rings. The presence of the hydroxyl group (an auxochrome) and the trifluoromethylphenyl group would be expected to cause a bathochromic (red) shift of these absorption bands compared to unsubstituted benzene. One would anticipate absorption maxima in the UV region, likely around 260-280 nm.

Fluorescence spectroscopy involves the emission of light from an excited electronic state. Phenolic compounds are known to be fluorescent. Upon excitation at a wavelength corresponding to its absorption maximum, this compound would be expected to exhibit fluorescence emission at a longer wavelength (a Stokes shift). The exact emission maximum would depend on the solvent environment and the specific electronic properties of the excited state. For similar phenolic compounds, emission is often observed in the 300-350 nm range. The quantum yield of fluorescence would be influenced by factors such as the rigidity of the structure and the presence of heavy atoms or quenching groups.

Expected Electronic Spectroscopic Properties for this compound

| Property | Expected Range |

| UV-Vis Absorption Maximum (λ_abs) | ~260-280 nm |

| Fluorescence Emission Maximum (λ_em) | ~300-350 nm |

Excited State Dynamics

Detailed information on the excited state dynamics of this compound is not available in the published literature. The study of these dynamics would involve techniques such as time-resolved fluorescence spectroscopy to measure the fluorescence lifetime (the average time the molecule spends in the excited state). This would provide information about the rates of radiative (fluorescence) and non-radiative decay pathways. Non-radiative processes could include internal conversion, intersystem crossing to a triplet state, and solvent relaxation. The nature and substitution pattern of the aromatic rings would influence these dynamics.

X-ray Crystallography for Solid-State Molecular Structure and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. No experimental crystal structure for this compound has been reported in the Cambridge Structural Database or other searched literature.

In the crystalline state, intermolecular interactions would play a crucial role in the packing of the molecules. The most significant interaction would likely be hydrogen bonding between the phenolic hydroxyl group of one molecule and an electronegative atom (such as the oxygen of a neighboring hydroxyl group or the fluorine atom) of another molecule. This would lead to the formation of chains or more complex networks.

Theoretical and Computational Chemistry

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, allowing for the detailed investigation of molecular properties at the electronic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure, energy, and other fundamental characteristics of a molecule.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has become one of the most popular and versatile quantum chemical methods due to its favorable balance of accuracy and computational cost. DFT is used to determine the ground-state electronic structure of a molecule, from which numerous properties can be derived. A key application is geometry optimization, where the algorithm seeks the lowest energy arrangement of atoms, corresponding to the most stable molecular structure.

For biphenyl (B1667301) derivatives like 3-(4-Fluoro-3-trifluoromethylphenyl)phenol, DFT calculations can predict critical geometric parameters. These include bond lengths, bond angles, and, most importantly for this class of compounds, the torsional or dihedral angle between the two phenyl rings. This angle is a defining feature of the molecule's three-dimensional shape.

Benchmark studies on substituted biphenyls have shown that certain density functionals, particularly those that include corrections for dispersion forces like B3LYP-D or B97-D, provide highly accurate results for torsional barriers when paired with large triple-ζ basis sets. rsc.org The optimized geometry provides a foundational model for understanding the molecule's physical and chemical behavior.

Table 1: Illustrative Predicted Geometric Parameters for this compound from a Hypothetical DFT Optimization This table presents typical data that would be generated from a DFT geometry optimization. The values are illustrative.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C-C (inter-ring) | 1.49 Å |

| Bond Length | C-O (phenol) | 1.36 Å |

| Bond Length | C-F | 1.35 Å |

| Bond Length | C-CF3 | 1.50 Å |

| Bond Angle | C-C-O (phenol) | 119.5° |

| Dihedral Angle | C-C-C-C (inter-ring torsion) | 42.5° |

Ab Initio Methods for High-Accuracy Calculations

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data or empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2, MP4), and Coupled Cluster (e.g., CCSD(T)) fall into this category. They are generally more computationally demanding than DFT but can offer higher accuracy, often referred to as the "gold standard" in computational chemistry.

For challenging systems like biphenyl, high-level ab initio calculations have been crucial for accurately determining properties like the internal rotational potential. acs.org Studies have shown that to achieve results that reconcile well with experimental data for biphenyl's torsional barriers, it is critical to use both a high level of theory to account for electron correlation and large, flexible basis sets. acs.orgacs.org These high-accuracy calculations serve as benchmarks to validate the performance of more cost-effective methods like DFT for larger, more complex substituted biphenyls.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.orglibretexts.org These orbitals are at the "frontier" of electron occupation and are central to chemical reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons (nucleophilicity), while the LUMO is the orbital that is most likely to accept electrons (electrophilicity). libretexts.org

The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy is related to its electron affinity. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter. A small gap suggests that the molecule is more reactive and can be more easily polarized, as it takes less energy to excite an electron from the HOMO to the LUMO. rsc.org

For this compound, FMO analysis would reveal how the electron-withdrawing fluoro and trifluoromethyl groups and the electron-donating hydroxyl group influence the energy and spatial distribution of the HOMO and LUMO, thereby governing its reactivity.

Table 2: Illustrative FMO Properties for this compound This table shows representative data obtained from an FMO analysis. The values are for illustrative purposes.

| Parameter | Predicted Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.15 | Electron-donating capability |

| LUMO Energy | -1.20 | Electron-accepting capability |

| HOMO-LUMO Gap | 4.95 | Kinetic stability and electronic transition energy |

Spectroscopic Property Prediction and Validation

Quantum chemical calculations are widely used to predict various spectroscopic properties, providing a powerful tool for structure elucidation and the interpretation of experimental spectra. By calculating the second derivatives of the energy with respect to atomic positions, one can determine the vibrational frequencies of the molecule, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy.

For this compound, DFT calculations could predict the vibrational frequencies associated with specific functional groups, such as the O-H stretch of the phenol (B47542), the C-F stretch, and the symmetric and asymmetric stretches of the CF₃ group. Comparing these predicted spectra with experimentally obtained spectra serves as a crucial validation step for the chosen computational method and the optimized molecular geometry. A good agreement between the calculated and experimental spectra enhances confidence in the theoretical model.

Table 3: Illustrative Predicted vs. Experimental Vibrational Frequencies (cm⁻¹) This table illustrates how computationally predicted vibrational frequencies can be compared to experimental IR data.

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |

|---|---|---|---|

| O-H Stretch | Phenol | 3650 | 3600-3670 |

| C-H Stretch | Aromatic | 3080 | 3010-3100 |

| C=C Stretch | Aromatic | 1610 | 1580-1620 |

| C-F Stretch | Aryl Fluoride (B91410) | 1255 | 1210-1270 |

| C-F Stretch | Trifluoromethyl | 1140 | 1100-1200 |

Molecular Dynamics (MD) Simulations

While quantum mechanics provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This approach is essential for understanding processes that occur over time, such as conformational changes, molecular flexibility, and interactions with a solvent or other molecules.

Conformational Analysis and Flexibility

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds. For this compound, the most significant source of flexibility is the rotation around the single C-C bond that connects the two phenyl rings.

MD simulations can explore the potential energy surface associated with this rotation. By systematically changing the dihedral angle between the rings and calculating the energy at each step, a rotational energy profile can be generated. This profile reveals the most stable (lowest energy) conformations and the energy barriers that must be overcome to rotate from one conformation to another. researchgate.net For most substituted biphenyls, the ground state is a twisted conformation, as a fully planar structure leads to significant steric hindrance between the atoms on adjacent rings. researchgate.net Computational studies can precisely predict this equilibrium angle and the energy of the rotational barrier. rsc.org

Solvent Effects on Molecular Behavior

The behavior of this compound in solution is significantly influenced by the surrounding solvent environment. Computational methods, particularly those combining Density Functional Theory (DFT) with a Polarizable Continuum Model (PCM), are instrumental in predicting these effects. Such models treat the solvent as a continuous medium characterized by its dielectric constant, allowing for the calculation of molecular properties in different environments. rsc.orgprimescholars.com

Solvent polarity is expected to have a pronounced impact on the molecule's properties. In non-polar solvents like cyclohexane, intramolecular hydrogen bonding within the phenol group or intermolecular self-association through OH···OH interactions would be predominant. rsc.org In polar aprotic solvents such as acetone (B3395972) or dimethyl sulfoxide (B87167) (DMSO), strong intermolecular hydrogen bonds would form between the phenolic proton and the solvent's oxygen atom. rsc.org In polar protic solvents like water or ethanol (B145695), the compound can act as both a hydrogen bond donor and acceptor.

These interactions directly affect the molecule's conformational geometry, dipole moment, and spectroscopic characteristics. For instance, the O-H bond length is predicted to increase with solvent polarity, corresponding to a redshift (lower wavenumber) in its infrared stretching frequency. researchgate.net DFT calculations on similar phenolic compounds have shown that solvent-induced changes in vibrations can alter thermochemical properties. researchgate.netresearchgate.net The calculated dipole moment of the molecule would also increase significantly in polar solvents due to the stabilization of charge separation.

A summary of predicted solvent-dependent properties for phenolic compounds, illustrating the expected trends for this compound, is presented below.

| Property | Non-Polar Solvent (e.g., Toluene) | Polar Aprotic Solvent (e.g., DMSO) | Polar Protic Solvent (e.g., Water) |

| Dominant Interaction | Intramolecular H-bonding; Solute-Solute OH···π | Solute-Solvent H-bonding (OH···O) | Solute-Solvent H-bonding (Donor & Acceptor) |

| O-H Bond Length | Shorter | Longer | Longest |

| O-H Stretching Frequency (IR) | Higher Wavenumber | Lower Wavenumber | Lowest Wavenumber |

| Dipole Moment | Lower | Higher | Highest |

| UV-Vis λmax Shift | Minimal Shift | Red Shift (Bathochromic) | Significant Red Shift |

| This table illustrates general trends for phenolic compounds based on computational studies of related molecules. primescholars.comresearchgate.netresearchgate.net |

Ligand-Protein Docking Studies

While specific ligand-protein docking studies for this compound are not extensively published, its structural motifs are present in many biologically active compounds, suggesting its potential as a ligand for various protein targets. chemimpex.com The presence of electron-withdrawing groups like fluoro and trifluoromethyl often enhances metabolic stability and membrane permeability, making such compounds interesting for drug discovery. cymitquimica.com Analogs have been investigated as potential inhibitors of protein kinases, which are crucial targets in cancer therapy.

A hypothetical docking study of this compound into the ATP-binding site of a protein kinase, such as FLT3, could reveal key binding interactions. nih.gov Such studies are performed using software like AutoDock or Dock6. ugm.ac.id The process involves preparing the 3D structures of both the ligand and the protein receptor and then computationally sampling a multitude of ligand conformations and orientations within the binding site to identify the most stable complex, as estimated by a scoring function.

The anticipated binding mode would likely involve several key interactions:

Hydrogen Bonding: The phenolic hydroxyl group is a prime candidate for forming hydrogen bonds, acting as a donor to acceptor residues (e.g., aspartate, glutamate) or as an acceptor from donor residues (e.g., lysine, arginine) in the protein's binding pocket.

Hydrophobic Interactions: The phenyl and trifluoromethylphenyl rings would likely engage in hydrophobic interactions with non-polar amino acid residues such as leucine, valine, and isoleucine.

Halogen Bonding: The fluorine atom of the C-F bond could act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen. The trifluoromethyl group can also participate in these interactions.

The results of such a docking simulation would be quantified by a binding energy score, indicating the affinity of the compound for the target.

| Interaction Type | Potential Ligand Group | Potential Protein Residues | Estimated Contribution |

| Hydrogen Bond (Donor) | Phenolic -OH | Asp, Glu, Carbonyl backbone | High |

| Hydrogen Bond (Acceptor) | Phenolic -OH, Fluorine | Lys, Arg, Amide backbone | Moderate |

| Hydrophobic | Phenyl rings | Leu, Val, Ile, Ala, Phe | High |

| π-π Stacking | Aromatic rings | Phe, Tyr, Trp, His | Moderate |

| Halogen Bond | C-F, -CF3 | Carbonyl oxygen, N-atoms | Moderate |

| This table represents a hypothetical summary of interactions from a docking study with a protein kinase. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity or a specific property. ijsmr.innih.gov For a set of phenolic compounds including this compound, a QSAR model could be developed to predict properties like cytotoxicity, receptor binding affinity, or antioxidant potential. ijsmr.innih.govimist.ma

The development of a QSAR model involves calculating a set of molecular descriptors for each compound in a training set. researchgate.net These descriptors quantify various aspects of the molecular structure:

Hydrophobic Descriptors: Such as LogP (octanol-water partition coefficient), which is crucial for membrane permeability and interaction with hydrophobic pockets in proteins. The trifluoromethyl group significantly increases the lipophilicity of this compound. cymitquimica.com

Electronic Descriptors: These include the acid dissociation constant (pKa), dipole moment, and quantum chemical parameters like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. nih.gov The electron-withdrawing nature of the fluorine and trifluoromethyl substituents lowers the pKa of the phenolic proton, making it more acidic than phenol itself.

Steric Descriptors: Molar refractivity and specific topological indices describe the size and shape of the molecule, which are critical for fitting into a receptor's binding site.

Once calculated, these descriptors are used to build a mathematical model, often using methods like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), that links the descriptors to the observed activity. researchgate.net

A hypothetical QSAR data table for a series of substituted phenols might look as follows:

| Compound | LogP (Hydrophobicity) | pKa (Acidity) | Molar Refractivity (Steric) | Biological Activity (e.g., -log(IC50)) |

| Phenol | 1.48 | 9.95 | 28.4 | 4.5 |

| 4-Fluorophenol | 1.61 | 9.28 | 28.1 | 4.9 |

| 3-(Trifluoromethyl)phenol | 2.56 | 8.83 | 31.8 | 5.8 |

| This compound | 3.5 (Predicted) | <8.8 (Predicted) | 40.0 (Predicted) | (To be predicted) |

| Note: Values for the target compound are illustrative predictions based on substituent effects. Other values are for reference. |

Prediction of Chemical Reactivity and Reaction Mechanisms

The chemical reactivity of this compound is dictated by the interplay of its functional groups: the activating, ortho-para directing hydroxyl group, and the deactivating, meta-directing trifluoromethyl group, along with the deactivating fluoro group. Computational chemistry provides tools to predict this reactivity.

Acidity and Nucleophilicity: The phenolic proton is the most reactive site for deprotonation. The strong electron-withdrawing effects of both the trifluoromethyl and fluoro groups stabilize the resulting phenoxide anion, making the compound significantly more acidic than phenol. Its predicted pKa is around 8.77. epa.gov The resulting phenoxide is a potent nucleophile, capable of participating in Williamson ether synthesis or other nucleophilic substitution reactions.

Electrophilic Aromatic Substitution: The positions on the phenolic ring are activated towards electrophilic substitution by the hydroxyl group (ortho and para positions). However, the strong deactivating effect of the adjacent trifluoromethyl group will significantly reduce the reactivity of the ortho positions. Therefore, electrophilic attack is most likely to occur at the position para to the hydroxyl group.

Nucleophilic Aromatic Substitution: The trifluoromethyl-substituted ring is electron-deficient and could potentially undergo nucleophilic aromatic substitution, although this typically requires harsh conditions or an additional activating group.

Reaction Mechanisms: Computational methods like DFT can be used to model reaction pathways and calculate activation energies for proposed mechanisms. usda.gov For instance, the hydrolysis of the trifluoromethyl group, a reaction of environmental significance, has been studied computationally for related compounds. rsc.org These studies suggest that deprotonation of the phenol is a key step, followed by an elimination-addition mechanism to cleave the C-F bonds. rsc.org The synthesis of the compound itself, often via diazotization of 4-fluoro-3-trifluoromethylaniline followed by hydrolysis, provides further insight into its reactivity, a process that can also be modeled computationally. google.com

Key reactivity parameters can be calculated to provide a quantitative prediction:

HOMO-LUMO Gap: A smaller energy gap between the HOMO and LUMO orbitals suggests higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map visually indicates the electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack) regions of the molecule.

Fukui Functions: These functions predict the most likely sites for nucleophilic, electrophilic, and radical attack on an atom-by-atom basis.

Mechanistic Investigations of Biological Interactions Non Clinical, in Vitro, and Cellular Levels

Molecular Target Identification and Validation

The unique biphenyl (B1667301) structure of 3-(4-Fluoro-3-trifluoromethylphenyl)phenol, featuring a phenolic hydroxyl group and halogen substitutions, suggests its potential to interact with a range of biological targets. These interactions are primarily investigated through non-clinical, in vitro, and cellular-level studies to identify and validate specific molecular targets.

While direct enzymatic inhibition data for this compound is not extensively documented for all listed enzymes, the structural motifs of the compound allow for informed predictions based on studies of related molecules.

Aurora Kinase B (AURKB): AURKB is a key regulator of the cell cycle, and its deregulation is linked to various cancers. nih.gov Small molecule inhibitors are a major focus of therapeutic development. nih.gov While specific data on this compound is unavailable, the general class of small molecules is under investigation for AURKB inhibition. nih.govnih.gov

Lipoxygenase (LOX): Lipoxygenases are involved in inflammatory pathways. Phenolic compounds, particularly flavonoids, are known inhibitors of 15-lipoxygenase. nih.govresearchgate.net The inhibitory activity is influenced by the molecular structure, with features like a catechol group and a 2,3-double bond in the C ring enhancing potency. nih.govresearchgate.net Certain phenolic structures have shown potent, selective inhibition of 5-lipoxygenase (5-LO), a key enzyme in leukotriene production. nih.gov

Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a well-validated target for type II diabetes and obesity as it negatively regulates insulin (B600854) signaling pathways. nih.govnih.gov Inhibition of PTP1B prolongs the insulin effect. nih.gov Small molecule inhibitors, including those with arylcarboxylic acid and thiazole (B1198619) structures, have been developed to target PTP1B. nih.govnih.gov

Steroid Sulfatase (STS): STS is a crucial enzyme in the biosynthesis of active estrogens and androgens from inactive steroid sulfates. nih.gov Its expression in a high percentage of breast tumors makes it a significant target for cancer therapy. nih.govnih.gov Many STS inhibitors are steroid derivatives, but non-steroidal inhibitors are also being explored. nih.gov The introduction of small, electron-withdrawing groups into estrogen-derived structures can enhance the potency of STS inhibitors. clemson.edu

Acetylcholinesterase (AChE): AChE inhibitors are used in the management of Alzheimer's disease. The development of inhibitors often involves exploring various heterocyclic compounds and understanding their kinetic mechanisms of interaction with the enzyme. nih.govnih.gov

Table 1: Potential Enzyme Interactions of Phenolic Biphenyl Compounds

| Enzyme Target | Therapeutic Relevance | Role of Structurally Related Compounds |

|---|---|---|

| Aurora Kinase B | Cancer | Small molecule inhibitors are in preclinical and clinical development. nih.gov |

| Lipoxygenase | Inflammation | Phenolic compounds and flavonoids are known to inhibit LOX activity. nih.govmdpi.com |

| PTP1B | Type II Diabetes, Obesity | Acts as a negative regulator of insulin signaling; targeted by small molecule inhibitors. nih.govnih.gov |

| Steroid Sulfatase | Hormone-Dependent Cancers | Catalyzes the formation of active steroids; targeted by steroidal and non-steroidal inhibitors. nih.govnih.gov |

| Acetylcholinesterase | Alzheimer's Disease | Inhibition is a key therapeutic strategy. nih.govnih.gov |

The biphenyl scaffold is a common feature in molecules designed to target various receptors, suggesting that this compound could exhibit binding affinity for several receptor types.

Androgen Receptor (AR): The AR is a critical target in prostate cancer therapy. nih.gov Beyond the classic ligand-binding pocket, a surface pocket known as Binding Function 3 (BF3) has been identified as an alternative target for small molecule inhibitors. nih.govrcsb.org Compounds binding to the BF3 site can allosterically regulate AR activity and disrupt its function. nih.govendocrine-abstracts.org The development of molecules that target the BF3 site is a strategy to overcome resistance to traditional antiandrogens. rcsb.orgnih.gov

Opioid Receptors: Opioid receptors (mu, delta, kappa) are the primary targets for opioid analgesics. The binding affinity of ligands can be influenced by subtle structural modifications. nih.gov For instance, studies on fentanyl analogs show that modifications to the piperidine (B6355638) ring can significantly alter binding affinity. nih.gov Irreversible ligands have been used to identify specific binding domains within the receptor structure. nih.govrti.org

Chemokine Receptor CXCR3: CXCR3 and its chemokine ligands (CXCL9, CXCL10, CXCL11) are involved in orchestrating leukocyte trafficking in the context of inflammation and tumor microenvironments. nih.govnih.gov The ligands exhibit a hierarchy of binding affinity for CXCR3, which can lead to different signaling outcomes. nih.gov The N-terminus of the receptor is crucial for ligand binding and activation. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Mechanisms

The presence of both fluorine and a trifluoromethyl group on one of the phenyl rings significantly influences the electronic properties of the molecule. These electron-withdrawing groups can enhance binding affinity to biological targets. For example, in the context of steroid sulfatase inhibitors, introducing small electron-withdrawing groups at the 4-position of estrogens has been shown to enhance inhibitory potency. clemson.edu Similarly, SAR studies on coumarin-based inhibitors have explored the effects of various substitutions, including trifluoromethyl groups, on their biological activity. frontiersin.org

The phenolic hydroxyl (-OH) group is a critical functional group that often dictates the biological activity of a molecule. pjmhsonline.comnih.gov It can act as both a hydrogen bond donor and acceptor, facilitating anchoring within a target's binding site. nrel.gov The presence and position of hydroxyl groups are crucial for the antioxidant and anti-inflammatory properties of many phenolic compounds. nih.gov For many flavonoids, OH groups conjugated to the B ring and at specific positions on the A ring are necessary for activity. nih.gov While esterification of the phenolic hydroxyl can sometimes improve properties, it can also reduce the activity of certain compounds, highlighting its direct role in molecular interactions. torvergata.it

Table 2: Summary of Structure-Activity Relationships for this compound